molecular formula C9H15NO2 B13065336 3-(Pyrrolidin-2-yl)oxan-4-one

3-(Pyrrolidin-2-yl)oxan-4-one

Cat. No.: B13065336
M. Wt: 169.22 g/mol
InChI Key: DKOMGIQAGXNNJA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)oxan-4-one is a heterocyclic compound that features a pyrrolidine ring fused to an oxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)oxan-4-one typically involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)oxan-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrolidine and oxanone rings, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of pyrrolidine derivatives can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Pyrrolidin-2-yl)oxan-4-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are known for their biological activities and are used as scaffolds for drug development . The compound’s unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

In organic synthesis, this compound serves as a versatile synthon due to its rich reactivity and ability to undergo various chemical transformations . This makes it valuable for the synthesis of complex molecules and natural products.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)oxan-4-one is not well-documented. the compound’s effects are likely mediated through interactions with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, including enzymes and receptors, which can modulate physiological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Pyrrolidin-2-yl)oxan-4-one include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share structural similarities and exhibit comparable reactivity and biological activities.

Uniqueness: The uniqueness of this compound lies in its fused ring system, which combines the properties of both pyrrolidine and oxanone rings

Properties

IUPAC Name

3-pyrrolidin-2-yloxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMGIQAGXNNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2COCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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